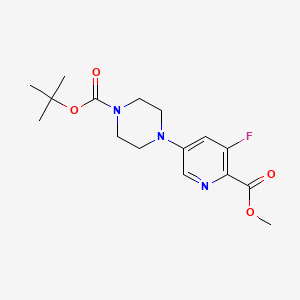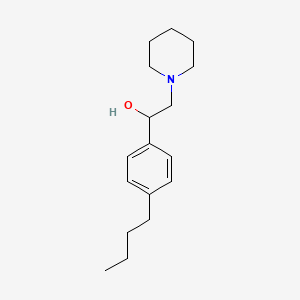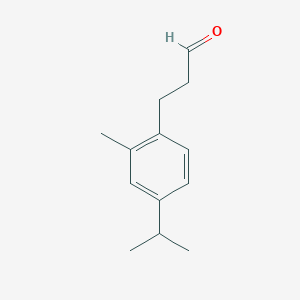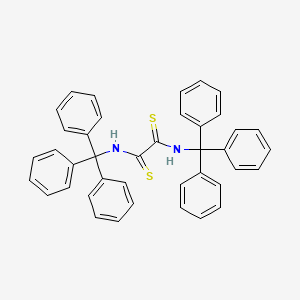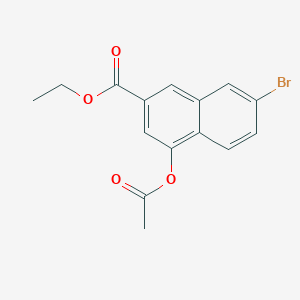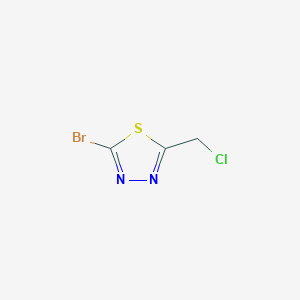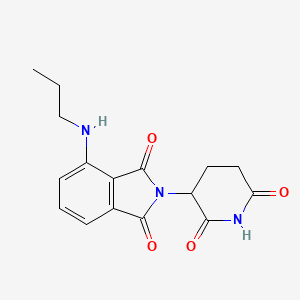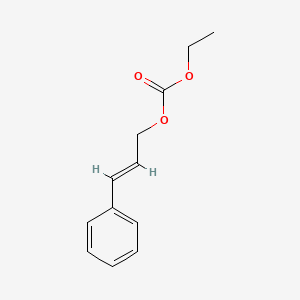
Cinnamyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamyl ethyl carbonate: is an organic compound with the molecular formula C12H14O3 . It is an ester formed from cinnamyl alcohol and ethyl carbonate. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbonylation of Cinnamyl Alcohol: Cinnamyl ethyl carbonate can be synthesized by the carbonylation of cinnamyl alcohol. This reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cinnamyl ethyl carbonate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound back to cinnamyl alcohol.
Substitution: This compound can participate in substitution reactions, where the ethyl carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrance Compounds: Cinnamyl ethyl carbonate is used as an intermediate in the synthesis of various fragrance compounds.
Biology:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against pathogenic fungi and bacteria.
Medicine:
Drug Development: The compound is explored for its potential use in drug formulations due to its bioactive properties.
Industry:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Cinnamyl Methyl Carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Cinnamate: An ester of cinnamic acid and ethanol, used in flavoring and fragrance.
Methyl Cinnamate: An ester of cinnamic acid and methanol, also used in flavoring and fragrance.
Uniqueness:
Fragrance Profile: Cinnamyl ethyl carbonate has a unique fragrance profile that distinguishes it from other cinnamyl esters.
Green Chemistry Applications: Its low toxicity and high biodegradability make it a preferred choice in green chemistry applications.
Eigenschaften
CAS-Nummer |
86537-61-3 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl [(E)-3-phenylprop-2-enyl] carbonate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |
InChI-Schlüssel |
WYLLQLJZPWNHMA-RMKNXTFCSA-N |
Isomerische SMILES |
CCOC(=O)OC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)OCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


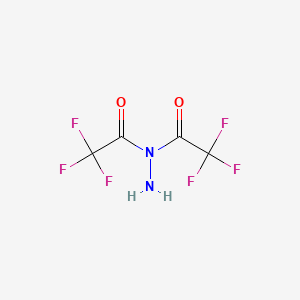

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
